molecular formula C17H19N3O2S2 B415618 (Z)-5-benzylidene-3-(2-(4-methylpiperazin-1-yl)-2-oxoethyl)-2-thioxothiazolidin-4-one CAS No. 300378-67-0

(Z)-5-benzylidene-3-(2-(4-methylpiperazin-1-yl)-2-oxoethyl)-2-thioxothiazolidin-4-one

Cat. No.: B415618
CAS No.: 300378-67-0
M. Wt: 361.5g/mol
InChI Key: JSOCDZNOMLSLQC-KAMYIIQDSA-N
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Description

(Z)-5-benzylidene-3-(2-(4-methylpiperazin-1-yl)-2-oxoethyl)-2-thioxothiazolidin-4-one is a useful research compound. Its molecular formula is C17H19N3O2S2 and its molecular weight is 361.5g/mol. The purity is usually 95%.
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Biological Activity

(Z)-5-benzylidene-3-(2-(4-methylpiperazin-1-yl)-2-oxoethyl)-2-thioxothiazolidin-4-one, commonly referred to as BMTTZD, is a compound of interest due to its potential biological activities, particularly in the fields of cancer treatment and enzyme inhibition. This article reviews the biological activity of BMTTZD, focusing on its synthesis, mechanisms of action, and efficacy against various biological targets.

  • Molecular Formula : C15H17N3OS
  • Molecular Weight : 287.38 g/mol
  • CAS Number : 851429-36-2

Synthesis of BMTTZD

BMTTZD can be synthesized through a two-step reaction involving the condensation of appropriate benzylidene derivatives with thiazolidinone precursors. The synthesis has been optimized to yield high purity and yield of the compound, facilitating subsequent biological evaluations.

Anticancer Activity

BMTTZD has shown significant antiproliferative effects against various cancer cell lines. In vitro studies have evaluated its activity against several types of cancer, including:

Cell LineType of CancerIC50 (µM)
Huh7Hepatocellular carcinoma<10
Caco2Colorectal adenocarcinoma8
HCT116Colorectal carcinoma6
PC3Prostate carcinoma>10
MDA-MB 231Breast carcinoma>10

The most active compounds exhibited IC50 values lower than 10 µM, indicating potent anticancer properties .

Enzyme Inhibition

BMTTZD has been investigated for its inhibitory effects on mushroom tyrosinase, an enzyme involved in melanin production. The compound demonstrated competitive and non-competitive inhibition mechanisms, as shown in kinetic studies:

CompoundIC50 (µM)Mechanism of Inhibition
BMTTZD Analog 15.21Competitive
BMTTZD Analog 21.03Non-competitive

These findings suggest that BMTTZD and its analogs could be developed as agents for skin whitening or treating pigmentation disorders .

Antimicrobial Activity

Research has also highlighted the antimicrobial properties of BMTTZD derivatives. The compound exhibited activity against various bacterial strains:

MicroorganismActivity
Staphylococcus aureusActive
Bacillus subtilisActive
Escherichia coliModerate

The antimicrobial efficacy was assessed using standard methods, where BMTTZD showed significant inhibition compared to control substances .

Case Studies

  • In Vitro Antiproliferative Study : A study conducted on multiple cancer cell lines demonstrated that BMTTZD significantly inhibited cell growth in a dose-dependent manner. The results indicated that the compound could induce apoptosis in cancer cells, which was confirmed through flow cytometry assays.
  • Tyrosinase Inhibition Study : Kinetic studies using Lineweaver–Burk plots revealed that BMTTZD analogs effectively inhibited mushroom tyrosinase activity, suggesting potential applications in cosmetic formulations aimed at reducing hyperpigmentation .

Properties

IUPAC Name

(5Z)-5-benzylidene-3-[2-(4-methylpiperazin-1-yl)-2-oxoethyl]-2-sulfanylidene-1,3-thiazolidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O2S2/c1-18-7-9-19(10-8-18)15(21)12-20-16(22)14(24-17(20)23)11-13-5-3-2-4-6-13/h2-6,11H,7-10,12H2,1H3/b14-11-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSOCDZNOMLSLQC-KAMYIIQDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C(=O)CN2C(=O)C(=CC3=CC=CC=C3)SC2=S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1CCN(CC1)C(=O)CN2C(=O)/C(=C/C3=CC=CC=C3)/SC2=S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.